molecular formula C10H18F2N2O2 B3049418 tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate CAS No. 2055848-75-2

tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate

Cat. No. B3049418
CAS RN: 2055848-75-2
M. Wt: 236.26
InChI Key: QQCPPJQFZYGBHZ-ZETCQYMHSA-N
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Description

Tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research in recent years. It is commonly used in the development of new drugs and pharmaceuticals due to its unique properties and potential therapeutic benefits.

Scientific Research Applications

Synthesis and Characterization

tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate and its derivatives have been the subject of various synthetic and characterization studies. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives were synthesized and reacted with L-selectride to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield. The trans (3R,4R) isomers were obtained through Mitsunobu reaction followed by alkaline hydrolysis (Boev et al., 2015).

Molecular and Crystal Structure Analysis

The molecular and crystal structures of compounds related to tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate have been analyzed. For example, the crystal and molecular structure of (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding and crystallization in the monoclinic space group P21/c (Çolak et al., 2021).

Stereoselective Synthesis

Stereoselective synthesis of piperidine derivatives has been explored, utilizing tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate as an intermediate or starting material. The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and further with iodides of protected alcohols led to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These underwent cyclization with high stereoselectivity into cis-isomers of N-Boc piperidine derivatives (Moskalenko & Boev, 2014).

Intramolecular Cyclization

Intramolecular cyclization involving tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate has been used to synthesize novel types of cyclic amino acids. For instance, tert-butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxylic ester and its related 6-substituted esters were synthesized via intramolecular defluorinative cyclization (Hao et al., 2000).

NMR Tagging and Sensing

O-tert-Butyltyrosine, a compound related to tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate, has been used as an NMR tag for high-molecular-weight systems and for the measurement of submicromolar ligand binding affinities. The tert-butyl group presents an outstanding NMR tag that can be observed in one-dimensional (1)H NMR spectra without isotope labeling (Chen et al., 2015).

properties

IUPAC Name

tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-10(11,12)7(13)6-14/h7H,4-6,13H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCPPJQFZYGBHZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC([C@H](C1)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201131808
Record name 1-Piperidinecarboxylic acid, 3-amino-4,4-difluoro-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201131808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate

CAS RN

2055848-75-2
Record name 1-Piperidinecarboxylic acid, 3-amino-4,4-difluoro-, 1,1-dimethylethyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055848-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-amino-4,4-difluoro-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201131808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYL (3S)-3-AMINO-4,4-DIFLUOROPIPERIDINE-1-CARBOXYLATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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